N-(3-iodophenyl)oxan-4-amine
Description
N-(3-Iodophenyl)oxan-4-amine is a heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with an amine group linked to a 3-iodophenyl moiety. This structure combines the electron-rich aromatic system of iodobenzene with the conformational flexibility of the oxane ring, making it a candidate for applications in medicinal chemistry and materials science. The iodine atom introduces steric bulk and polarizability, which can influence binding affinity in biological systems or modulate electronic properties in materials .
Properties
Molecular Formula |
C11H14INO |
|---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
N-(3-iodophenyl)oxan-4-amine |
InChI |
InChI=1S/C11H14INO/c12-9-2-1-3-11(8-9)13-10-4-6-14-7-5-10/h1-3,8,10,13H,4-7H2 |
InChI Key |
FMRGTGZXMJEWEM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC(=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between N-(3-iodophenyl)oxan-4-amine and its halogenated analogs:
| Compound Name | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Structural Features |
|---|---|---|---|---|---|
| This compound | Iodine (I) | ~317.1 | Not reported | Low in water* | Bulky iodine enhances polarizability |
| N-(3-Bromophenyl)oxan-4-amine | Bromine (Br) | ~270.1 | Not reported | Moderate in DMSO | Smaller halogen, lower molecular weight |
| 4-(3-Chlorophenyl)oxan-4-amine HCl | Chlorine (Cl) | ~246.7 (free base) | Not reported | High in polar solvents | Hydrochloride salt improves solubility |
| N-(2,5-Dimethylphenyl)oxan-4-amine HCl | Methyl (CH₃) | ~228.7 (free base) | Not reported | Moderate in ethanol | Electron-donating groups alter electronic profile |
*Estimated based on halogenated analogs; iodine’s hydrophobicity likely reduces aqueous solubility compared to Cl/Br derivatives .
Stability and Reactivity
- Iodine Derivatives : Prone to light-induced degradation due to the weak C–I bond. Stability studies for this compound would require inert storage conditions.
- Chlorine/Bromine Derivatives : More stable under ambient conditions, with bromine offering a balance between reactivity and stability for further functionalization .
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